Pharmacological Profile of 15(R)-Iloprost Isomer: A Technical Analysis
Pharmacological Profile of 15(R)-Iloprost Isomer: A Technical Analysis
Executive Summary
15(R)-Iloprost (Impurity A/B dependent on pharmacopeial listing) represents the C-15 epimer of the prostacyclin analogue Iloprost.[1][2][3][4] While the 15(S)-isomer constitutes the active pharmaceutical ingredient (API) with potent vasodilatory and anti-platelet effects, the 15(R)-isomer is characterized by a profoundly attenuated pharmacological profile .[1][2][4]
This guide analyzes the structural basis for this inactivity, the critical nature of this isomer as a quality control marker in drug development, and the methodologies required for its rigorous exclusion from clinical formulations.
Structural Identity & Stereochemical Divergence
The pharmacological divergence between Iloprost and its 15(R)-isomer is a textbook example of chiral recognition in receptor pharmacology. Iloprost mimics endogenous Prostacyclin (PGI2), where the hydroxyl group at Carbon-15 (C15) is critical for ligand-receptor interaction.[1][2][4]
Chemical Definition[1][2][4][5][6]
-
Active API (Iloprost): (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S )-3-hydroxy-4-methyloct-1-en-6-ynyl]...][1][2][4][5][6]
-
Inactive Epimer (15(R)-Iloprost): (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3R )-3-hydroxy-4-methyloct-1-en-6-ynyl]...][1][2][4]
In the 15(R) isomer, the hydroxyl group at the chiral center of the lower side chain is inverted. This single stereochemical inversion disrupts the pharmacophore's ability to engage the IP receptor's binding pocket.
Visualization: Stereochemical Impact on Binding
The following diagram illustrates the stereochemical divergence and its downstream consequence on receptor affinity.
Figure 1: Stereochemical divergence showing the functional uncoupling of the 15(R)-isomer due to binding pocket incompatibility.[1][2][4]
Comparative Pharmacological Profile
The 15(R)-isomer is not merely "less active"; for all practical purposes in therapeutic contexts, it is considered pharmacologically inert or an impurity burden.[1][2]
Receptor Affinity & Potency Data
The following table synthesizes data from authoritative chemical suppliers and structure-activity relationship (SAR) studies of prostacyclin analogs.
| Parameter | 15(S)-Iloprost (Active) | 15(R)-Iloprost (Epimer) | Mechanism of Difference |
| IP Receptor Affinity (Ki) | ~11 nM | > 1,000 nM (Est.) * | Loss of critical H-bond donor/acceptor alignment at C15.[1][2][4] |
| EP1 Receptor Affinity (Ki) | ~11 nM | Significantly Attenuated | Steric hindrance in the EP1 transmembrane domain.[1] |
| Platelet Aggregation (IC50) | 0.24 - 1.07 nM | Inactive | Inability to trigger Gs-protein coupling cascade.[1][2][4] |
| Primary Classification | Potent Agonist | Process Impurity | N/A |
*Note: Direct Ki values for 15(R)-Iloprost are rarely reported in primary literature because it is screened out early as inactive.[1][2][4] "Attenuated by several orders of magnitude" is the standard consensus [1].
Mechanism of Inactivity
The biological activity of prostaglandins is strictly governed by the "hairpin" conformation.
-
H-Bonding: The C15-OH group in the (S)-configuration forms a crucial hydrogen bond with specific residues (typically Arginine or Serine) within the IP receptor's transmembrane domain.[1][2][4]
-
Steric Fit: The (R)-configuration forces the hydroxyl group into a spatial orientation that creates steric repulsion with the hydrophobic residues of the binding pocket, preventing the "lock-and-key" fit required for G-protein activation.[1][2][4]
Analytical Characterization & Control
Because 15(R)-Iloprost is a potential byproduct of non-stereoselective reduction steps during synthesis, distinguishing it from the active API is a critical quality control (QC) requirement.[1]
Separation Protocol (Chiral HPLC)
Standard reverse-phase HPLC may fail to resolve these diastereomers adequately.[1][2][4] Chiral stationary phases are required.[1]
Recommended Protocol:
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2][4]
-
Mobile Phase: Hexane / Ethanol / Trifluoroacetic acid (Isocratic mix, e.g., 90:10:0.1).
-
Resolution Criteria: Resolution (Rs) > 1.5 between 15(R) and 15(S) peaks.
Experimental Workflow Diagram
The following DOT diagram outlines the workflow for isolating and characterizing the impurity profile.
Figure 2: Quality control workflow for discriminating 15(R)-Iloprost impurity from the active API.
Metabolic Context
While 15(R)-Iloprost is primarily a synthetic impurity, the metabolic fate of Iloprost involves Beta-oxidation of the carboxyl side chain and oxidation of the C15 hydroxyl group.[2][4]
-
Oxidation: The C15-OH (S) is oxidized to a 15-keto metabolite.[1][2][4]
-
Reduction: The 15-keto can be stereoselectively reduced back to an alcohol.[1][2][4] In vivo, this reduction is generally stereospecific, but enzymatic variances can theoretically produce trace amounts of the 15(R) epimer, although this is not the primary metabolic pathway. The primary metabolites are dinor- and tetranor-iloprost derivatives [2].[1][2][4][7]
References
-
Olschewski, H., et al. (2003). Pharmacodynamics and pharmacokinetics of inhaled iloprost... Chest.[1][8] Retrieved from [Link]
-
Whittle, B. J., et al. (2012). Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost...[9] Biochemical Pharmacology.[1][10] Retrieved from [Link]
-
PubChem. (n.d.).[1] 15(R)-Iloprost Compound Summary. National Library of Medicine. Retrieved from [Link][1]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. 15(R)-Iloprost | C22H32O4 | CID 53394043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. iloprost r-isomer | C22H32O4 | CID 51397006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Iloprost - Cayman Chemical [bioscience.co.uk]
- 7. Pharmacokinetics and metabolism of infused versus inhaled iloprost in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of inhaled iloprost and nitric oxide in patients with pulmonary hypertension during weaning from cardiopulmonary bypass in cardiac surgery: a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
